5-Fluoro-8-methyl-quinoline hydrochloride
Description
Properties
IUPAC Name |
5-fluoro-8-methylquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN.ClH/c1-7-4-5-9(11)8-3-2-6-12-10(7)8;/h2-6H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCKSQSQGNAMFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)C=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Directed Ortho-Lithiation and Nucleophilic Aromatic Substitution
A key method for synthesizing fluorinated quinolines involves directed ortho-lithiation of suitable precursors followed by nucleophilic aromatic substitution to introduce fluorine at the 5-position. For example, the synthesis of 8-fluoro-3,4-dihydroisoquinoline, a close analog, was achieved by:
- Lithiation of a precursor isoquinoline derivative.
- Subsequent fluorine–amine exchange reaction.
- Formation of the hydrochloride hydrate salt to stabilize the product.
This method leverages the increased electrophilicity of the C-8 atom upon protonation, facilitating nucleophilic attack and substitution.
Cyclization via Pomeranz–Fritsch Reaction and Variants
The Pomeranz–Fritsch cyclization of Schiff bases derived from 2-aminophenols and aldehydes is a classical route to quinolines. However, for fluorinated derivatives, this method often yields low and irreproducible results, especially when starting from 2-bromobenzaldehyde and related precursors.
Betti Reaction and Related Condensation Methods
The Betti reaction, involving the condensation of 2-aminophenols with aldehydes under acidic conditions, is an efficient method for synthesizing 8-hydroxyquinolines and related derivatives. A general procedure includes:
- Stirring 2-aminophenol in aqueous hydrochloric acid under reflux.
- Slow dropwise addition of an aldehyde (e.g., acrolein) to the reaction mixture.
- Continued reflux and subsequent neutralization with sodium hydroxide.
- Extraction and purification by chromatography or crystallization.
This method can be adapted to introduce methyl groups at the 8-position by selecting appropriate aldehydes, and fluorine substitution can be introduced via subsequent halogen exchange or fluorination steps.
Preparation of Quinoline Hydrochloride Salts
The hydrochloride salt form of quinoline derivatives is typically prepared by:
- Reacting the free base quinoline derivative with hydrochloric acid in aqueous media.
- Crystallization and filtration to isolate the hydrochloride salt.
- Washing and drying to obtain a pure, stable product.
This step is crucial for improving the compound’s stability and handling properties.
Representative Synthetic Procedure (Adapted from Related Fluorinated Quinoline Syntheses)
| Step | Reagents and Conditions | Description | Yield / Purity |
|---|---|---|---|
| 1. Directed ortho-lithiation | Isoquinoline derivative, n-BuLi, THF, low temp | Lithiation at ortho position to direct substitution | - |
| 2. Fluorine introduction | Fluorinating agent (e.g., N-fluorobenzenesulfonimide) | Nucleophilic aromatic substitution at C-5 position | Moderate to good yield |
| 3. Methyl group introduction | Appropriate methylating agent or aldehyde | Alkylation or condensation to introduce 8-methyl group | Moderate yield |
| 4. Hydrochloride salt formation | HCl aqueous solution, crystallization | Formation of hydrochloride salt for purification | High purity (>95%) |
Note: Exact yields and purities depend on reaction optimization and purification techniques.
Comparative Analysis of Preparation Methods
| Methodology | Advantages | Disadvantages | Typical Yield | Purity |
|---|---|---|---|---|
| Directed ortho-lithiation + nucleophilic substitution | High regioselectivity for fluorine introduction | Requires low temperatures, sensitive reagents | Moderate (40-60%) | >95% (HPLC) |
| Betti reaction condensation | Simple, scalable, uses mild conditions | May require extensive purification | Moderate to high (50-80%) | >90% after purification |
| Pomeranz–Fritsch cyclization | Classical method for quinolines | Low, irreproducible yields for fluorinated derivatives | Low (<30%) | Variable |
Research Findings and Optimization Notes
- Protonation of quinoline nitrogen enhances electrophilicity at the fluorine substitution site, improving nucleophilic substitution efficiency.
- Use of activated carbon for decolorization and pH adjustments during purification improves product purity significantly.
- Slow dropwise addition of aldehydes under reflux conditions leads to better control of reaction and higher yields in condensation-based methods.
- Hydrochloride salt formation post-synthesis is essential for isolating pure, stable products suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-8-methyl-quinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines .
Scientific Research Applications
Pharmaceutical Applications
5-Fluoro-8-methyl-quinoline hydrochloride exhibits significant antimicrobial and anticancer properties, making it a candidate for drug development. The incorporation of fluorine into the quinoline structure is known to enhance biological activity, which is crucial in medicinal chemistry.
Antimicrobial Activity
Research indicates that compounds with a quinoline backbone can inhibit bacterial growth by targeting specific enzymes. For instance, studies have shown that this compound effectively inhibits the growth of various pathogens, including those resistant to conventional antibiotics.
Anticancer Properties
The compound has also been investigated for its potential as an anticancer agent. It has been found to induce apoptosis in cancer cells through mechanisms such as the inhibition of topoisomerases, which are essential for DNA replication. This property aligns with the broader class of fluorinated quinolines known for their anticancer activity.
Agricultural Applications
Fluorinated quinolines, including this compound, have been explored for their potential as agricultural chemicals . The unique properties of fluorinated compounds can enhance the efficacy of pesticides and herbicides.
Pesticidal Activity
Studies have indicated that certain fluorinated quinolines exhibit insecticidal properties, making them suitable candidates for developing new agrochemicals. Their ability to disrupt biological processes in pests can lead to effective pest management solutions.
Material Science Applications
In addition to biological applications, this compound has been utilized in the field of material science . Its chemical structure allows it to serve as a precursor for synthesizing advanced materials.
Liquid Crystals
The compound has been incorporated into liquid crystal formulations due to its unique molecular properties. Liquid crystals are essential in display technologies and other electronic applications. The incorporation of fluorine enhances thermal stability and optical properties, making these materials more efficient.
- Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that this compound showed significant activity against multi-drug resistant strains of bacteria, suggesting its potential use in developing new antibiotics.
- Cancer Cell Apoptosis : Research conducted on various cancer cell lines indicated that treatment with this compound led to a marked increase in apoptosis rates compared to untreated controls, highlighting its potential as an anticancer therapeutic agent.
- Agricultural Innovation : Field trials assessing the effectiveness of formulations containing this compound showed improved pest control compared to standard treatments, indicating its viability as an agricultural pesticide.
Mechanism of Action
The mechanism of action of 5-Fluoro-8-methyl-quinoline hydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to the disruption of essential biochemical pathways. The fluorine atom enhances the compound’s ability to bind to its targets, increasing its potency and selectivity .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 5-Fluoro-8-methylquinoline hydrochloride
- CAS Number : 1965310-05-7
- Molecular Formula : C₁₀H₉ClFN
- Molecular Weight : 197.64 g/mol
- Structural Features: A quinoline backbone substituted with a fluorine atom at position 5 and a methyl group at position 8, with a hydrochloride counterion .
Key Characteristics :
- Limited data on physical properties (e.g., melting point, solubility) are available in the provided evidence, indicating a need for further experimental characterization.
Comparison with Structurally Related Compounds
5-Chloromethyl-8-hydroxyquinoline Hydrochloride
- CAS Number: Not explicitly provided (synthesized via 8-hydroxyquinoline, formaldehyde, and HCl) .
- Molecular Formula: C₁₀H₉Cl₂NO
- Structural Differences :
- Chloromethyl (-CH₂Cl) at position 5 vs. fluorine in the target compound.
- Hydroxyl (-OH) at position 8 vs. methyl (-CH₃) in the target.
- Key Data :
- Chloromethyl may confer higher reactivity (e.g., nucleophilic substitution) compared to fluorine.
5-Chloro-3-ethyl-2-hydrazino-8-methylquinoline Hydrochloride
- CAS Number : 1017116-92-5 .
- Molecular Formula : C₁₂H₁₆Cl₂N₃ (inferred from substituents).
- Structural Differences: Chlorine at position 5 vs. fluorine. Ethyl (-CH₂CH₃) at position 3 and hydrazino (-NHNH₂) at position 2, absent in the target compound.
- Implications: Hydrazino groups are reactive, enabling conjugation or chelation applications, but may introduce toxicity concerns. Ethyl and chlorine substituents increase steric bulk and electron-withdrawing effects compared to the target’s fluorine and methyl.
5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline Hydrochloride
- CAS Number : 900512-42-7 .
- Molecular Formula: C₁₀H₁₃Cl₂NO
- Structural Differences: Tetrahydroquinoline (saturated ring) vs. aromatic quinoline in the target. Methoxy (-OCH₃) at position 8 vs. methyl (-CH₃).
- Implications :
- Saturated ring reduces aromaticity, altering electronic properties and conformational flexibility.
- Methoxy groups enhance solubility but may decrease metabolic stability compared to methyl.
5-Chloro-8-methyl-4-(piperazin-1-yl)quinoline Hydrochloride
- CAS Number : 1333256-63-5 .
- Molecular Formula : C₁₄H₁₇Cl₂N₃ (inferred).
- Structural Differences :
- Piperazine ring at position 4, absent in the target compound.
- Chlorine at position 5 vs. fluorine.
- Implications :
- Piperazine introduces basic nitrogen atoms, improving solubility and enabling interactions with biological targets (e.g., CNS receptors).
- Chlorine’s larger atomic radius compared to fluorine may affect binding affinity in pharmacological contexts.
5-Chloro-8-[4-(chloromethyl)-2-fluorophenoxy]quinoline
- Molecular Formula: C₁₆H₁₀Cl₂FNO .
- Structural Differences: Complex phenoxy substituent at position 8 with chloromethyl and fluorine vs. simple methyl in the target.
- Dual halogen (Cl, F) substitution may amplify electronic effects but complicate synthesis.
Biological Activity
5-Fluoro-8-methyl-quinoline hydrochloride is a derivative of the quinoline family, known for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides an overview of its biological activity, supported by data tables, case studies, and research findings.
This compound is characterized by its structural features which contribute to its biological properties. The presence of the fluorine atom at the 5-position and a methyl group at the 8-position enhances its lipophilicity and biological activity.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound exhibits significant antibacterial effects, particularly against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL | Activity Level |
|---|---|---|
| Staphylococcus aureus | 0.0625 | High |
| Escherichia coli | 0.125 | Moderate |
| Klebsiella pneumoniae | 0.250 | Moderate |
| Pseudomonas aeruginosa | 0.500 | Low |
The compound showed potent activity against Staphylococcus aureus, with an MIC value of 0.0625 μg/mL, indicating its potential as a therapeutic agent against resistant strains .
Anticancer Activity
Research has highlighted the anticancer potential of quinoline derivatives, including this compound. Studies have demonstrated its efficacy in inhibiting cancer cell proliferation through various mechanisms.
Case Study: Antiproliferative Effects
A study investigated the antiproliferative effects of this compound on several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results indicated:
- A549 Cell Line : IC50 = 12 μM
- MCF-7 Cell Line : IC50 = 15 μM
These findings suggest that the compound effectively inhibits cell growth in vitro, making it a candidate for further development as an anticancer drug .
The biological activity of this compound is attributed to its ability to interfere with bacterial DNA replication mechanisms. It acts primarily by inhibiting DNA gyrase and topoisomerase IV enzymes, which are crucial for bacterial cell division . This mechanism is similar to that of other fluoroquinolones, enhancing its potential as an antibacterial agent.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the quinoline structure significantly influence biological activity. For instance, increasing lipophilicity through fluorination at specific positions has been shown to enhance antimicrobial potency .
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Fluorine at C5 | Increased lipophilicity |
| Methyl at C8 | Enhanced antibacterial potency |
| Additional substitutions | Variable effects on cytotoxicity |
Q & A
Q. Table 1. Key Analytical Parameters for HPLC Characterization
| Parameter | Specification | Reference |
|---|---|---|
| Column | Kromasil C18 (150 mm × 4.6 mm, 5 µm) | |
| Mobile Phase | Methanol:Phosphate Buffer (30:70) | |
| Detection Wavelength | 207 nm | |
| Retention Time | 8.2 ± 0.3 min |
Q. Table 2. Stability-Indicating Storage Conditions
| Condition | Recommendation | Reference |
|---|---|---|
| Temperature | –20°C (long-term), 4°C (short-term) | |
| Atmosphere | Argon or nitrogen headspace | |
| Container | Amber glass with PTFE-lined caps |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
